molecular formula C15H12ClF3O2S B2608150 2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride CAS No. 885950-97-0

2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride

Cat. No.: B2608150
CAS No.: 885950-97-0
M. Wt: 348.76
InChI Key: QQQDIRLQXSENDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a phenylethylsulfonyl chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of aromatic compounds using trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a photoredox catalyst and a light source at room temperature . This method is known for its mild reaction conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced photoredox catalytic systems to ensure high yield and purity. The scalability of these methods makes them suitable for the production of significant quantities required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride involves its ability to undergo various chemical transformations, primarily driven by the reactivity of the trifluoromethyl and sulfonyl chloride groups. These groups can interact with molecular targets through nucleophilic substitution, redox reactions, and coupling reactions, leading to the formation of new chemical entities with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride is unique due to its combination of the trifluoromethyl group and the sulfonyl chloride moiety, which imparts distinct reactivity and versatility in chemical transformations. This makes it a valuable reagent in both academic research and industrial applications .

Properties

IUPAC Name

2-phenyl-2-[2-(trifluoromethyl)phenyl]ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3O2S/c16-22(20,21)10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)15(17,18)19/h1-9,13H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQDIRLQXSENDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)Cl)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.